3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound that combines the structural features of triazole and benzothiazole moieties
Mechanism of Action
Target of Action
The compound, also known as 3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound inhibits the activity of AChE and MAO-B enzymes, thereby increasing the levels of acetylcholine and dopamine in the brain . It interacts strongly with the active sites of both enzymes, particularly with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site . This interaction is a promising finding, as it suggests the compound’s potential to inhibit these enzymes effectively .
Biochemical Pathways
By inhibiting AChE and MAO-B, the compound affects the cholinergic and dopaminergic pathways, respectively. The increased acetylcholine levels enhance cholinergic signaling, which is known to play a critical role in cognitive performance . The increased dopamine levels can help improve mood and cognition. Additionally, the compound has been shown to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .
Result of Action
The compound’s inhibition of AChE and MAO-B enzymes and its prevention of beta-amyloid plaque formation could potentially alleviate the symptoms of Alzheimer’s disease . This includes improvements in memory, thought, and behavior, which are often impaired in AD patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the formation of the triazole ring followed by its attachment to the benzothiazole moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a 1,2,4-triazole derivative, which is then reacted with a benzothiazole derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and benzothiazole derivatives, such as:
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Benzothiazole derivatives: Compounds with various biological activities
Uniqueness
What sets 3-((5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one apart is its unique combination of the triazole and benzothiazole moieties, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
3-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-3-19-12-15-14-11(16(12)2)8-17-9-6-4-5-7-10(9)20-13(17)18/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFWHTUROHNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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